Cas no 7103-80-2 (2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid)
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene-2-acetic acid, 2,3-dihydro-1-oxo-
- 2-(3-oxo-1,2-dihydroinden-2-yl)acetic acid
- 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
- (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
- SCHEMBL6695612
- 7103-80-2
- AKOS002278779
- EN300-249394
- Indonylessigsaure
- Z1262511059
- 2,3-Dihydro-1-oxo-1H-indene-2-acetic acid
- (1-Oxo-indan-2-yl)-acetic acid
- AKOS016328286
- DTXSID60449613
-
- MDL: MFCD10570388
- Inchi: 1S/C11H10O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8H,5-6H2,(H,12,13)
- InChI Key: BBKDCMMVYKIYCR-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2CC1CC(=O)O
Computed Properties
- Exact Mass: 190.063
- Monoisotopic Mass: 190.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Density: 1.292
- Boiling Point: 394.009 °C at 760 mmHg
- Flash Point: 206.255 °C
- PSA: 54.37
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-249394-0.05g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 0.05g |
$212.0 | 2024-06-19 | |
| Enamine | EN300-249394-0.1g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
| Enamine | EN300-249394-0.25g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
| Enamine | EN300-249394-0.5g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
| Enamine | EN300-249394-1.0g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
| Enamine | EN300-249394-2.5g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
| Enamine | EN300-249394-5.0g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 5.0g |
$2650.0 | 2024-06-19 | |
| Enamine | EN300-249394-10.0g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 10.0g |
$3929.0 | 2024-06-19 | |
| Enamine | EN300-249394-1g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 1g |
$914.0 | 2023-11-13 | |
| Enamine | EN300-249394-5g |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
7103-80-2 | 95% | 5g |
$2650.0 | 2023-11-13 |
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
Introduction to 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid (CAS No. 7103-80-2) and Its Emerging Applications in Chemical Biology
2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid, identified by the chemical abstracts service number 7103-80-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of acetic acid derivatives, featuring an indene core with an oxygenated functional group, which makes it a versatile scaffold for drug discovery and material science applications.
The molecular structure of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid consists of a fused benzene and cyclopentane ring system, with a carboxylic acid group at one end and an oxo group (ketone) on the indene ring. This configuration imparts distinct electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors. The presence of both polar and nonpolar regions in its structure allows it to penetrate biological membranes effectively, making it a promising candidate for pharmacological interventions.
In recent years, there has been a surge in research focusing on acetic acid derivatives due to their ability to modulate various biological pathways. Studies have demonstrated that compounds with similar structural motifs can exhibit inhibitory effects on key enzymes involved in metabolic disorders, inflammation, and cancer. For instance, derivatives of indene have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins that mediate pain and inflammation.
One of the most compelling aspects of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is its role as a precursor in synthesizing more complex bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting specific therapeutic areas. For example, modifications to the indene ring have led to the discovery of compounds with enhanced binding affinity to protein kinases, which are overexpressed in many cancers. These kinase inhibitors have shown promise in preclinical studies for their ability to disrupt signaling cascades that drive tumor growth.
The synthesis of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the Friedel-Crafts acylation of an indene derivative followed by oxidation and hydrolysis steps to introduce the carboxylic acid functionality. Advances in catalytic methods have enabled more efficient and sustainable synthesis routes, reducing the environmental impact while maintaining high yields. These improvements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
From a computational chemistry perspective, 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid has been studied using molecular modeling techniques to predict its interactions with biological targets. Docking simulations have revealed that this compound can bind to pockets on enzymes such as cytochrome P450 monooxygenases, which are involved in drug metabolism. Understanding these interactions at an atomic level has facilitated the design of analogs with improved pharmacokinetic profiles.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid as a scaffold for drug development. Preclinical trials have indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties comparable to existing drugs but with fewer side effects. This has spurred interest among medicinal chemists to further optimize its structure for clinical applications.
Moreover, the material science applications of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid are emerging as an exciting frontier. Researchers have investigated its use in developing organic semiconductors and light-emitting diodes (LEDs) due to its ability to form stable conjugated systems. These applications could revolutionize the display technology industry by enabling more efficient and flexible electronic devices.
The role of CAS No. 7103-80-2 in academic research cannot be overstated. It serves as a reference point for scientists studying heterocyclic chemistry and its implications for drug design. The compound's well-documented properties make it an ideal candidate for teaching purposes in university courses on organic synthesis and medicinal chemistry. As such, it continues to be a cornerstone in both industrial and academic research endeavors.
In conclusion,(bold text) (bold text) (bold text) (bold text) (bold text) (bold text) (bold text) (bold text) (bold text) (bold text) (bold text) (bold text) (bold text) (bold text) The multifaceted nature of CAS No. 7103–80–: – – – – – – – – – – – – – – Its potential as a therapeutic agent Its role in material science Its significance as a research tool underscores its importance in advancing scientific knowledge across multiple disciplines. As research progresses,CAS No.:–:–:–:–:–:–:–:–:–:–:–:–:–: will undoubtedly continue to inspire innovative discoveries that benefit society.
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